Ethanone, 2-methoxy-1,2-diphenyl-, (2S)-
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Overview
Description
Ethanone, 2-methoxy-1,2-diphenyl-, (2S)-, also known as benzoin methyl ether, is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is a derivative of benzoin and is characterized by the presence of a methoxy group and two phenyl groups attached to the ethanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanone, 2-methoxy-1,2-diphenyl-, (2S)-, typically involves the methylation of benzoin. One common method is the reaction of benzoin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity ethanone, 2-methoxy-1,2-diphenyl-, (2S)- .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-methoxy-1,2-diphenyl-, (2S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Catalysts like aluminum chloride (AlCl3) and iron(III) bromide (FeBr3) are used in electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
Ethanone, 2-methoxy-1,2-diphenyl-, (2S)-, has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanone, 2-methoxy-1,2-diphenyl-, (2S)-, involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s interactions with enzymes and receptors in biological systems are also subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-ethoxy-1,2-diphenyl-: This compound has an ethoxy group instead of a methoxy group.
Ethanone, 2,2-dimethoxy-1,2-diphenyl-: This compound has two methoxy groups attached to the ethanone backbone.
2-(Ethylamino)-1,2-diphenylethanone: This compound contains an ethylamino group instead of a methoxy group
Uniqueness
Ethanone, 2-methoxy-1,2-diphenyl-, (2S)-, is unique due to its specific structural configuration and the presence of the methoxy group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
82572-27-8 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2S)-2-methoxy-1,2-diphenylethanone |
InChI |
InChI=1S/C15H14O2/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,15H,1H3/t15-/m0/s1 |
InChI Key |
BQZJOQXSCSZQPS-HNNXBMFYSA-N |
Isomeric SMILES |
CO[C@@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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